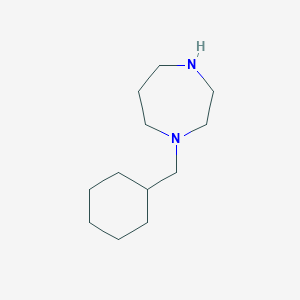

1-(Cyclohexylmethyl)-1,4-diazepane

Description

Significance of Seven-Membered Nitrogen Heterocycles in Synthetic Chemistry

Heterocyclic compounds, cyclic structures containing at least two different elements in their ring, are fundamental to organic chemistry and biochemistry. wikipedia.org Among these, seven-membered heterocycles, particularly those containing nitrogen atoms, are of considerable interest in synthetic and medicinal chemistry. numberanalytics.com These structures are found in a variety of biologically active compounds, including pharmaceuticals and agrochemicals. numberanalytics.com

The significance of seven-membered nitrogen heterocycles stems from their unique three-dimensional conformations, which allow them to interact with biological targets in specific ways. Azepanes and diazepines, which are seven-membered rings containing one or two nitrogen atoms respectively, serve as structural motifs in many approved drugs and drug candidates. nih.gov While many such compounds are found in nature as alkaloids, synthetic scaffolds based on these rings are predominant in therapeutic applications. nih.gov Their utility extends beyond medicine into materials science, where they are investigated for creating new materials like conducting polymers. numberanalytics.com The synthesis of these complex rings is an active area of research, employing methods like ring-closure, ring-expansion, and cycloaddition reactions. numberanalytics.comtandfonline.com

Overview of the 1,4-Diazepane Scaffold as a Core Structure in Chemical Investigations

Within the family of seven-membered nitrogen heterocycles, the 1,4-diazepane scaffold is particularly noteworthy. It consists of a seven-membered ring with two nitrogen atoms at the 1st and 4th positions. This specific arrangement is the core of the 1,4-benzodiazepine (B1214927) class of compounds, which have seen widespread use as therapeutic agents for the central nervous system (CNS), including treatments for anxiety and insomnia. nih.govjocpr.com The success of benzodiazepines has established the 1,4-diazepane moiety as a "privileged structure" in medicinal chemistry. jocpr.com

The biological activity of compounds containing this scaffold is highly dependent on the conformation of the diazepine (B8756704) ring and the nature of its substituents. nih.gov Researchers have developed numerous synthetic strategies to create diverse libraries of 1,4-diazepane derivatives. nih.govrsc.org These methods include multicomponent reactions, intramolecular cyclizations, and modifications of N-propargylamines, which offer efficient routes to these complex structures. nih.govrsc.orgresearchgate.net The versatility of the 1,4-diazepane scaffold allows it to be used as a peptidomimetic, mimicking the structure of peptides to interact with biological targets. jocpr.com It is a key component in the development of ligands for various receptors, such as sigma receptors, which are implicated in neurodegenerative disorders. researchgate.netnih.gov

Research Context for 1-(Cyclohexylmethyl)-1,4-diazepane within Diazepane Chemistry

This compound is a specific derivative of the core 1,4-diazepane structure. In this compound, a cyclohexylmethyl group is attached to one of the nitrogen atoms of the diazepine ring. This substitution adds a bulky, lipophilic moiety to the parent scaffold, which can significantly influence its physical properties and biological interactions.

While extensive, specific research findings on this compound are not widely detailed in public literature, its existence as a chemical entity available for research purposes suggests its role as a building block or intermediate in the synthesis of more complex molecules. scbt.com Its structural properties can be precisely defined, and it serves as an example of the chemical diversity that can be achieved starting from the 1,4-diazepane core. The investigation of such derivatives is crucial for exploring the chemical space around a privileged scaffold to identify new compounds with potential applications, for instance, in proteomics research. scbt.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₄N₂ |

| Molecular Weight | 196.33 g/mol scbt.comnih.gov |

| CAS Number | 59039-67-7 |

Table 2: Related Chemical Structures

| Compound Name | Molecular Formula | Molecular Weight | Notes |

| 1-Cyclohexyl-1,4-diazepane bis(4-methylbenzenesulfonate) | C₂₅H₃₈N₂O₆S₂ | 526.71 g/mol | A salt form of a closely related analog. bldpharm.combldpharm.com |

| Cyclohexylmethyl 1,4-diazepane-1-carboxylate | C₁₃H₂₄N₂O₂ | - | A carbamate (B1207046) derivative of the parent diazepane. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclohexylmethyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-2-5-12(6-3-1)11-14-9-4-7-13-8-10-14/h12-13H,1-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOYHABMLRNQHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclohexylmethyl 1,4 Diazepane and Its Derivatives

General Synthetic Approaches to the 1,4-Diazepane Core

The seven-membered 1,4-diazepane ring is a key structural motif found in numerous biologically active compounds. wikipedia.org Its synthesis has been the subject of extensive research, leading to several reliable methods for its construction.

Intramolecular cyclization is a fundamental and widely used strategy for forming the 1,4-diazepane scaffold. These reactions typically involve the formation of two new carbon-nitrogen bonds to close the seven-membered ring.

One common approach involves the condensation of 1,2-diamines, such as ethylenediamine (B42938), with suitable dicarbonyl compounds or their equivalents. nih.gov For instance, the reaction of a 1,2-diamine with a 1,3-dielectrophile can lead to the formation of the diazepane ring. A notable method is the intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol, which provides a pathway to chiral 1,4-diazepanes. researchgate.net

Another innovative strategy is the domino aza-Michael/SN2 cyclization. rsc.orgresearchgate.net This method involves the reaction of 1-azadienes with α-halogenoacetamides under transition-metal-free conditions, providing a one-step synthesis of monocyclic 1,4-diazepinones, which can be further reduced to the desired 1,4-diazepane core. rsc.orgresearchgate.net Furthermore, a domino process starting from simple 1,2-diamines and alkyl 3-oxohex-5-enoates has been described, which proceeds via the in situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization to yield 1,4-diazepanes. acs.org

Multi-component reactions (MCRs) offer an efficient and atom-economical alternative to traditional multi-step syntheses by combining three or more starting materials in a single pot. researchgate.net The Ugi four-component reaction (Ugi-4CR) has been successfully employed to construct diverse 1,4-benzodiazepine (B1214927) scaffolds, which are structurally related to 1,4-diazepanes. acs.orgnih.govnih.gov In this approach, an amine, a carbonyl compound, an isocyanide, and a carboxylic acid react to form a complex acyclic intermediate, which can then undergo a subsequent deprotection and cyclization step to form the diazepine (B8756704) ring. nih.gov This strategy allows for the rapid generation of a library of diazepine derivatives with multiple points of diversity. nih.gov

Another powerful MCR is the catalytic [5+2] cycloaddition reaction. This method utilizes a rhodium-catalyzed reaction between pyridines and 1-sulfonyl-1,2,3-triazoles to generate air-stable azomethine ylides, which then undergo a cycloaddition with a suitable dipolarophile to form the 1,4-diazepine ring system. acs.org

Table 1: Comparison of General Synthetic Approaches to the 1,4-Diazepane Core

| Synthetic Approach | Key Features | Typical Precursors | Citation(s) |

|---|---|---|---|

| Cyclization Reactions | Stepwise formation of the ring; allows for chiral synthesis. | Diamines, dielectrophiles, 1-azadienes, α-halogenoacetamides. | researchgate.netrsc.orgresearchgate.netacs.org |

| Multi-Component Reactions | High efficiency and atom economy; rapid generation of diverse structures. | Amines, carbonyls, isocyanides, carboxylic acids, pyridines, triazoles. | acs.orgnih.govnih.govacs.org |

Specific Reaction Pathways for 1-(Cyclohexylmethyl)-1,4-Diazepane Synthesis

Once the 1,4-diazepane core is obtained, the final step is the introduction of the cyclohexylmethyl group onto one of the nitrogen atoms. Several standard organic transformations can be employed for this purpose.

Reductive amination is arguably the most common and efficient method for N-alkylation of secondary amines like 1,4-diazepane. masterorganicchemistry.comresearchgate.net The process involves two key steps that are often performed in a single pot: the formation of an iminium ion intermediate followed by its reduction. masterorganicchemistry.comyoutube.com

To synthesize this compound, 1,4-diazepane is reacted with cyclohexanecarboxaldehyde (B41370). In the presence of a mild acid catalyst, these two reagents form an unstable iminium ion. This intermediate is then immediately reduced in situ by a suitable reducing agent to yield the final tertiary amine product. masterorganicchemistry.comyoutube.com A key advantage of this method is its control over alkylation, preventing the over-alkylation that can plague direct alkylation methods. masterorganicchemistry.com

Commonly used reducing agents for this transformation are hydride reagents that are selective for iminium ions over the starting aldehyde. masterorganicchemistry.comyoutube.com This selectivity is crucial for achieving high yields. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are the most frequently used reagents for this purpose due to their mild nature and excellent selectivity. masterorganicchemistry.comyoutube.com The synthesis of other N-substituted diazepanes has been successfully achieved using direct reductive amination with an appropriate aldehyde and NaCNBH₃. nih.gov

Table 2: Common Reagents for Reductive Amination

| Reagent | Role | Key Characteristics | Citation(s) |

|---|---|---|---|

| Cyclohexanecarboxaldehyde | Carbonyl Component | Provides the cyclohexylmethyl group. | masterorganicchemistry.com |

| 1,4-Diazepane | Amine Component | The heterocyclic core to be alkylated. | nih.gov |

| Sodium Cyanoborohydride (NaBH₃CN) | Reducing Agent | Mild and selective for iminium ions; requires acidic conditions. | masterorganicchemistry.comyoutube.comnih.gov |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reducing Agent | Mild, selective, and does not require a separate acid catalyst. | masterorganicchemistry.com |

Direct alkylation offers an alternative, more traditional route to N-substituted diazepanes. This method involves the nucleophilic attack of the secondary amine of the 1,4-diazepane ring on an appropriate alkylating agent. For the synthesis of the target compound, this would involve using a cyclohexylmethyl halide, such as cyclohexylmethyl bromide or iodide.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. However, a significant drawback of direct alkylation of amines is the potential for over-alkylation, where the newly formed tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.com Careful control of stoichiometry and reaction conditions is necessary to minimize this side reaction. Protecting one of the diazepane nitrogens with a removable protecting group, such as a tert-butoxycarbonyl (Boc) group, can ensure mono-alkylation at the desired position. caltech.edu

A two-step acylation-reduction sequence provides another robust pathway to this compound. This method avoids the issue of over-alkylation and is often high-yielding.

The first step is an amidification (or acylation) reaction. 1,4-Diazepane is treated with an activated form of cyclohexanecarboxylic acid, most commonly cyclohexanecarbonyl chloride, in the presence of a base like triethylamine (B128534). nih.govyoutube.com This reaction forms the stable amide, 1-(cyclohexanecarbonyl)-1,4-diazepane.

In the second step, the carbonyl group of the newly formed amide is reduced to a methylene (B1212753) (-CH₂-) group. This reduction is typically accomplished using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The reduction of the amide furnishes the final product, this compound. This acylation-reduction strategy is a reliable and widely applicable method for the synthesis of tertiary amines.

Stereoselective Synthesis of Chiral 1,4-Diazepanes

The creation of chiral 1,4-diazepanes, which are significant for their potential applications in medicinal chemistry, can be achieved through several stereoselective methods. These approaches are designed to control the three-dimensional arrangement of atoms, leading to specific enantiomers of the desired compounds.

Chiral Pool Synthesis Approaches

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. Amino acids are particularly valuable in this regard for the synthesis of chiral 1,4-diazepane derivatives.

One documented approach begins with enantiomerically pure amino acids to synthesize 1,2,4-trisubstituted 1,4-diazepanes. A key step in forming the seven-membered diazepine ring is the intramolecular coupling of amino acid precursors, often facilitated by a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov This method follows a late-stage diversification strategy, allowing for the introduction of various substituents at the 1, 2, and 4-positions of the diazepane ring. nih.gov For instance, starting from (S)-serine, chiral non-racemic 1,4-diazepanes bearing a hydroxymethyl group at the C-2 position have been synthesized. psu.edu The synthesis of these serine-derived diazepanes involves the formation of a bicyclic intermediate, a reaction catalyzed by the Lewis acid titanium(IV) isopropoxide. psu.edu This highlights how natural amino acids provide a scaffold for constructing complex chiral molecules. Research has shown that for certain sigma-1 receptor ligands, a cyclohexylmethyl or a butyl group is a preferred substituent at the 4-position of the 1,4-diazepane ring. nih.gov

Enzymatic Intramolecular Asymmetric Reductive Amination

A highly effective and green method for producing chiral 1,4-diazepanes is through enzymatic intramolecular asymmetric reductive amination (e-IARA). This biocatalytic approach utilizes enzymes, specifically imine reductases (IREDs), to catalyze the cyclization of an aminoketone precursor into a chiral diazepane with high enantioselectivity. nih.govijpcbs.comjocpr.com

This process has been successfully applied to synthesize a range of substituted chiral 1,4-diazepanes, achieving high enantiomeric excesses (ee), often from 93% to over 99%. nih.govjocpr.com Researchers have identified several enantiocomplementary IREDs, which can produce either the (R)- or (S)-enantiomer of the target molecule. For example, an (R)-selective IRED from Leishmania major (IR1) and an (S)-selective IRED from Micromonospora echinaurantiaca (IR25) were used to synthesize the two enantiomers of a specific diazepane derivative. nih.govijpcbs.comjocpr.com

Furthermore, the catalytic efficiency of these enzymes can be significantly enhanced through protein engineering. By employing techniques like saturation mutagenesis and iterative combinatorial mutagenesis, a double mutant of IR1, named Y194F/D232H, was created. This mutant exhibited a remarkable 61-fold increase in catalytic efficiency compared to the wild-type enzyme. nih.govijpcbs.comjocpr.com This advancement underscores the power of biocatalysis in providing efficient and highly selective routes to pharmaceutically important chiral heterocycles. nih.gov

| Enzyme | Selectivity | Catalytic Efficiency (s⁻¹ mM⁻¹) |

| IR1 (from Leishmania major) | (R) | 0.027 |

| IR25 (from Micromonospora echinaurantiaca) | (S) | 0.962 |

| Y194F/D232H (mutant of IR1) | (R) | 1.647 (61-fold increase) |

Table 1: Comparison of catalytic efficiencies of different imine reductases (IREDs) in the synthesis of a chiral 1,4-diazepane derivative. Data sourced from ACS Catalysis. nih.govijpcbs.comjocpr.com

Precursor Compounds and Starting Materials

The synthesis of the this compound structure relies on the careful selection and reaction of specific precursor molecules. These starting materials provide the necessary carbon and nitrogen atoms to construct the heterocyclic core and append the required substituents.

Diamine Reactants in Diazepane Cyclization

The formation of the 1,4-diazepane ring frequently involves the use of a diamine as a key building block. Typically, a 1,2-diamine or a 1,3-diamine serves as the nitrogen-containing backbone of the seven-membered ring. nih.govijpcbs.com

One common method is the condensation reaction between a diamine and a compound containing two electrophilic centers, such as a dihalide or an unsaturated carbonyl compound. ijpcbs.com A more advanced, atom-economical approach involves a domino process starting from simple 1,2-diamines and alkyl 3-oxohex-5-enoates. nih.gov This reaction proceeds through the in-situ generation of an aza-Nazarov reagent, which then undergoes an intramolecular aza-Michael cyclization to form the 1,4-diazepane ring. nih.gov This method is notable for often being performable under solvent-free conditions. nih.gov Three-component reactions involving a diamine, a 1,3-diketone, and an aromatic aldehyde have also been reported for synthesizing fused diazepine systems. researchgate.net

Halogenated Alkanes and Cyclohexylmethyl-Containing Intermediates

To synthesize the target compound, this compound, a cyclohexylmethyl group must be introduced onto one of the nitrogen atoms of the diazepane ring. This is commonly achieved through N-alkylation using a cyclohexylmethyl-containing intermediate, often a halogenated alkane.

The direct alkylation of the 1,4-diazepane ring with a reactive alkyl halide, such as (bromomethyl)cyclohexane (B57075) or (chloromethyl)cyclohexane, is a primary strategy. beilstein-archives.org This reaction typically proceeds via an SN2 mechanism, where one of the secondary amine nitrogens of the diazepane acts as a nucleophile, attacking the electrophilic carbon of the cyclohexylmethyl halide and displacing the halide ion. beilstein-archives.orgbeilstein-journals.org The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed. jocpr.com

An alternative to direct alkylation is reductive amination. nih.gov This two-step, one-pot process involves the reaction of 1,4-diazepane with cyclohexanecarboxaldehyde. The initial reaction forms a hemiaminal intermediate which then dehydrates to an iminium ion. This intermediate is subsequently reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) to yield the final N-alkylated product, this compound. nih.govnih.gov This method is widely used for the N-alkylation of secondary amines. nih.gov

N-Propargylamines as Building Blocks

N-Propargylamines are highly versatile and reactive intermediates used in the synthesis of a wide array of nitrogen-containing heterocycles, including derivatives of 1,4-diazepane. mdpi.com Their utility stems from the presence of a reactive triple bond and a nitrogen atom, which can participate in various cyclization reactions. mdpi.com

These building blocks offer atom-economical and efficient routes to the 1,4-diazepane core through various synthetic transformations. mdpi.com Methodologies include transition-metal-catalyzed reactions, such as copper-catalyzed cyclization, as well as radical reactions and sigmatropic rearrangements. nih.gov For example, N-propargylamines can be used in cycloaddition and intramolecular cyclization reactions to construct the seven-membered diazepine ring. nih.gov While not the most direct route to the specific compound this compound, these methods are crucial for creating a diverse library of substituted 1,4-diazepane derivatives for further chemical and pharmaceutical exploration. mdpi.com

Optimization of Synthetic Reaction Conditions

The successful synthesis of this compound and its analogs is highly dependent on the meticulous optimization of various reaction parameters. These include the choice of solvent, the nature of the base employed, and the precise control of the reaction temperature. Each of these factors can significantly influence the reaction's yield, the regioselectivity of the alkylation, and the profile of byproducts.

Solvent Effects on Reaction Yield and Regioselectivity

The selection of an appropriate solvent is critical in the N-alkylation of 1,4-diazepane with a cyclohexylmethyl moiety. The solvent's polarity, boiling point, and ability to dissolve reactants and intermediates play a pivotal role in the reaction kinetics and outcome. Common solvents for such alkylations include polar aprotic solvents like acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF), as well as less polar solvents like toluene (B28343). beilstein-journals.org

The polarity of the solvent can influence the rate of the nucleophilic substitution reaction. Highly polar solvents can stabilize the transition state, potentially accelerating the reaction. However, they can also solvate the nucleophilic amine, which may reduce its reactivity. In the context of N-alkylation of similar heterocyclic systems, the choice of solvent has been shown to affect the regioselectivity, particularly when the diazepine ring is unsymmetrically substituted. beilstein-journals.org For the synthesis of this compound, where the two nitrogen atoms are equivalent, regioselectivity is not a primary concern for the first alkylation step. However, in the synthesis of more complex derivatives, solvent choice can be a determining factor in which nitrogen atom is preferentially alkylated.

Studies on the N-alkylation of related heterocyclic compounds have demonstrated that solvent choice can significantly impact product yields. For instance, in the alkylation of indazoles, switching from THF to acetonitrile or DMSO did not show significant improvement in regioselectivity but did affect reaction completion. beilstein-journals.org

Table 1: Illustrative Solvent Effects on the N-Alkylation of a Model Diamine

| Solvent | Dielectric Constant (at 20°C) | Typical Reaction Time (h) | Typical Yield (%) |

| Acetonitrile | 37.5 | 12-24 | 75-90 |

| Dimethylformamide (DMF) | 36.7 | 8-16 | 80-95 |

| Tetrahydrofuran (THF) | 7.6 | 24-48 | 60-80 |

| Toluene | 2.4 | 24-48 | 50-70 |

This table presents generalized data based on typical N-alkylation reactions of cyclic diamines and serves for illustrative purposes.

Base Selection and Temperature Control

The choice of base is another cornerstone of the synthetic strategy for this compound. The base serves to deprotonate the nitrogen atom of the 1,4-diazepane, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the cyclohexylmethyl halide. Commonly employed bases include inorganic carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), and strong bases like sodium hydride (NaH). beilstein-journals.org

The strength and solubility of the base are important considerations. Stronger bases like sodium hydride can lead to a higher concentration of the deprotonated amine, which can accelerate the reaction. However, their high reactivity can also lead to side reactions if not carefully controlled. Weaker bases like potassium carbonate are often used in combination with polar aprotic solvents at elevated temperatures to achieve good yields. researchgate.net The choice of base has also been shown to be a critical factor in controlling regioselectivity in the alkylation of unsymmetrical diazepines. beilstein-journals.org

Temperature control is intrinsically linked to the choice of solvent and base. Higher temperatures generally increase the reaction rate but can also promote the formation of undesired byproducts through elimination reactions or over-alkylation. For instance, in the N-alkylation of indazoles, increasing the reaction temperature from room temperature to 50°C was found to drive the reaction to completion while maintaining excellent regioselectivity. beilstein-journals.org The optimal temperature is therefore a compromise between achieving a reasonable reaction rate and minimizing side reactions. Reflux conditions are commonly employed, with the specific temperature being determined by the boiling point of the chosen solvent. nih.gov

Table 2: Influence of Base and Temperature on a Representative N-Alkylation Reaction

| Base | Solvent | Temperature (°C) | Typical Yield (%) |

| K₂CO₃ | Acetonitrile | 82 (reflux) | 85 |

| Cs₂CO₃ | DMF | 100 | 90 |

| NaH | THF | 66 (reflux) | 92 |

| DBU | Toluene | 110 (reflux) | 70 |

This table provides illustrative data based on common conditions for N-alkylation reactions.

Purification Techniques for Synthetic Products

Following the completion of the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, the base, and any byproducts. The choice of purification technique depends on the physical properties of the product and the nature of the impurities.

A common initial step involves a work-up procedure, which typically includes quenching the reaction, followed by extraction of the product into an organic solvent. The organic layer is then washed to remove water-soluble impurities and dried. nih.gov

For the final purification, several techniques can be employed:

Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture is often an effective method for achieving high purity. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of crystals of the pure compound.

Distillation: For liquid products, distillation under reduced pressure can be used to separate the product from non-volatile impurities or from solvents with different boiling points.

Column Chromatography: This is a versatile technique that can be used for both solid and liquid products. The crude mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and a solvent or solvent mixture (the mobile phase) is used to elute the components at different rates, allowing for their separation. The choice of the mobile phase is crucial for achieving good separation.

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). nih.gov

Industrial Production Methodologies for Diazepanes

The industrial-scale production of 1,4-diazepane derivatives, including this compound, requires methodologies that are not only efficient and high-yielding but also cost-effective, safe, and environmentally sustainable. While specific details for the industrial synthesis of this particular compound are proprietary, general principles for the large-scale production of diazepanes can be outlined.

The transition from laboratory-scale synthesis to industrial production often involves significant process optimization. This includes the use of more economical starting materials and reagents, minimizing the number of synthetic steps, and developing robust and scalable purification methods. For large-scale synthesis, batch reactors are commonly used, although continuous flow reactors are gaining popularity due to their advantages in terms of safety, efficiency, and process control.

Key considerations in the industrial production of diazepanes include:

Process Safety: A thorough risk assessment is conducted to identify and mitigate potential hazards associated with the reactants, intermediates, and reaction conditions.

Waste Minimization: Green chemistry principles are increasingly being applied to industrial processes to reduce waste generation and environmental impact. This can involve the use of catalytic rather than stoichiometric reagents and the recycling of solvents.

Quality Control: Stringent quality control measures are implemented at all stages of production to ensure that the final product meets the required specifications for purity and identity.

The development of a practical synthesis for key intermediates is crucial for multikilogram production. For example, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for a Rho-kinase inhibitor, was established for large-scale production. researchgate.net This highlights the importance of developing scalable and efficient synthetic routes for key building blocks in the industrial setting.

Chemical Reactivity and Transformation of 1 Cyclohexylmethyl 1,4 Diazepane

Derivatization Strategies of the 1,4-Diazepane Ring

The ability to functionalize the 1,4-diazepane ring is crucial for its application in various fields, including medicinal chemistry. nih.govresearchgate.net Strategies focus on introducing new substituents or using the diazepane as a building block for more complex heterocyclic systems.

Building on its nucleophilic character, the 1,4-diazepane ring can be further functionalized. For instance, in the synthesis of certain fused heterocyclic systems, a secondary amine on a diazepinone derivative is reacted with various piperazine (B1678402) derivatives in the presence of potassium carbonate and toluene (B28343) to introduce new substituents. jocpr.com Another general strategy involves the reaction of 1,4-diazepane derivatives with aldehydes, which can lead to the introduction of new groups onto the ring. nih.govijpcbs.com A recent study detailed the synthesis of tri-substituted diazepane amines via a one-pot reaction involving carbonyl-amine condensation followed by reductive amination. nih.gov This highlights how multiple substituents can be strategically added to the diazepane core.

Table 2: Examples of Reagents for Introducing Substituents on the 1,4-Diazepane Ring

| Reagent Class | Specific Example | Purpose | Reference |

| Alkyl Halides | Bromoacetyl bromide | Acylation/Alkylation | nih.gov |

| Aldehydes | 4-Alkoxy-2-hydroxybenzaldehyde | Reductive Amination | nih.gov |

| Secondary Amines | N-methylpiperazine | Nucleophilic Substitution | jocpr.com |

| Chloroformates | Methyl chloroformate | Ring-opening/Functionalization | mdpi.com |

This table provides examples of reagent classes used for the derivatization of diazepine-containing structures.

The 1,4-diazepane ring serves as a valuable scaffold for constructing more complex, fused heterocyclic systems. nih.gov These larger structures often exhibit significant biological activity. ktu.edu One approach involves the intramolecular cyclization of appropriately substituted diazepane derivatives. For example, azetidine-fused 1,4-diazepine derivatives have been synthesized via intramolecular C-N cross-coupling reactions. mdpi.com Another powerful strategy involves reacting diazepine (B8756704) precursors with bifunctional reagents. A general method for synthesizing N-heterocycle-fused tetrahydro-1,4-diazepinones has been developed where intermediates derived from pyrazole, indole, or benzimidazole (B57391) carboxylates undergo an oxirane ring-opening and direct cyclization with an amine. nih.govktu.edu These methods demonstrate the utility of the 1,4-diazepane moiety as a foundational element in the assembly of diverse and complex molecular architectures. nih.gov

Functional Group Interconversions on the Diazepane Scaffold

The 1,4-diazepane ring in 1-(Cyclohexylmethyl)-1,4-diazepane is a versatile scaffold that allows for a variety of functional group interconversions. These transformations primarily involve the nitrogen atoms of the diazepane ring and can be used to synthesize a diverse range of derivatives.

One of the key reactions is further N-alkylation. The secondary amine at the 4-position of the diazepane ring is nucleophilic and can react with various electrophiles. For instance, it can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165). This reaction allows for the introduction of a wide array of substituents at the N4 position, leading to the formation of N,N'-disubstituted 1,4-diazepanes.

In a study on the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines, it was observed that the alkylation of the diazepane ring can proceed in a stepwise manner, yielding mono-, di-, and tri-alkylated products. nih.gov This highlights the ability to control the degree of substitution on the diazepane scaffold. The reaction of this compound with an appropriate aldehyde would be expected to follow a similar pathway, leading to a new substituent at the N4 position.

Another important functional group interconversion is the acylation of the secondary amine. Reaction with acyl chlorides or anhydrides would yield the corresponding N-acyl derivative. This transformation is useful for introducing amide functionalities, which can alter the electronic properties and biological activity of the molecule.

The diazepane ring can also participate in ring-opening reactions under specific conditions, although this is less common for saturated diazepanes compared to their unsaturated or fused analogs. For instance, tandem N-alkylation and ring-opening has been demonstrated in the synthesis of 1,4-benzodiazepine (B1214927) derivatives from aziridine (B145994) precursors. nih.gov While not directly applicable to the pre-formed this compound, it illustrates a potential transformation pathway for related systems.

The following table summarizes potential functional group interconversions on the this compound scaffold:

| Reaction Type | Reagents | Product Type | Notes |

| N-Alkylation | Alkyl halide, Aldehyde/Ketone + Reducing Agent | N,N'-Disubstituted 1,4-diazepane | The secondary amine at the 4-position is the primary site of reaction. |

| N-Acylation | Acyl chloride, Acid anhydride | N-Acyl-1-(cyclohexylmethyl)-1,4-diazepane | Introduces an amide functionality. |

| Reductive Amination | Aldehyde/Ketone, Sodium Borohydride | N-Substituted derivative | A common method for introducing a variety of substituents at the N4 position. nih.gov |

Reaction Mechanisms Associated with Diazepane Transformations

The transformations of this compound are governed by well-established reaction mechanisms, primarily involving the nucleophilic character of the nitrogen atoms.

The N-alkylation of the secondary amine at the 4-position with an alkyl halide proceeds through a standard SN2 mechanism . The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. The rate of this reaction is influenced by the steric hindrance around the nitrogen atom and the nature of the alkyl halide.

In the case of reductive amination , the reaction mechanism is more complex. It begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to form an iminium ion. The iminium ion is then reduced by a hydride source, such as sodium borohydride, to yield the final N-alkylated product. nih.gov

Computational studies on the reductive amination of similar 1,4-diazepane systems have provided insights into the energetics of this process. nih.gov The formation of the iminium ion is often the rate-determining step. The mechanism of the first step of the reaction involves the introduction of a carbonyl moiety through Schiff base formation at a primary amino group and the formation of a bisaminal bridge between the two secondary nitrogen atoms of the diazepane ring. nih.gov

The mechanism for N-acylation involves the nucleophilic attack of the secondary amine on the carbonyl carbon of the acylating agent (e.g., acyl chloride). This leads to the formation of a tetrahedral intermediate, which then collapses with the expulsion of the leaving group (e.g., chloride ion) to give the stable amide product.

Advanced Spectroscopic and Analytical Research Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, a wealth of structural information can be obtained.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in a molecule, as well as their neighboring environments. For 1-(Cyclohexylmethyl)-1,4-diazepane, the ¹H NMR spectrum would be expected to display distinct signals corresponding to the protons of the cyclohexyl ring, the methylene (B1212753) bridge, and the diazepane ring. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and integration values for each signal would provide critical evidence for the presence of these structural motifs.

Expected ¹H NMR Data for this compound:

Cyclohexyl Protons: A series of overlapping multiplets in the upfield region (typically δ 0.8-1.8 ppm) would be characteristic of the methylene and methine protons of the cyclohexane (B81311) ring.

Methylene Bridge Protons (-CH₂-): A doublet, integrating to two protons, would be anticipated for the methylene group connecting the cyclohexyl ring to the nitrogen of the diazepane ring. The coupling to the adjacent methine proton on the cyclohexane would cause the splitting.

Diazepane Ring Protons: The protons on the seven-membered diazepane ring would likely appear as a set of complex multiplets in the region of δ 2.5-3.5 ppm, reflecting the various chemical environments and spin-spin coupling interactions within the ring.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for a complete count of the carbon environments.

Expected ¹³C NMR Data for this compound:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Cyclohexyl -CH- | 35-45 |

| Cyclohexyl -CH₂- | 25-35 |

| -N-C H₂-Cyclohexyl | 60-70 |

| Diazepane -CH₂- (adjacent to N) | 50-60 |

While less common than ¹H and ¹³C NMR, Nitrogen-15 (¹⁵N) NMR can provide direct information about the electronic environment of the nitrogen atoms within the 1,4-diazepane ring. The chemical shifts of the two nitrogen atoms would confirm their respective substitution patterns, one being a tertiary amine (connected to the cyclohexylmethyl group) and the other a secondary amine.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, definitively assigning which protons are attached to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is invaluable for connecting the cyclohexylmethyl group to the diazepane ring and for confirming the connectivity within the diazepane ring itself.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, providing insights into the three-dimensional conformation of the molecule.

Mass Spectrometry (MS) Applications in Structural Research

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is essential for obtaining the precise molecular weight of this compound. By measuring the mass with high accuracy (typically to four or five decimal places), the elemental formula can be unequivocally determined, distinguishing it from other compounds with the same nominal mass. For C₁₂H₂₄N₂, the expected exact mass would be calculated and compared to the experimental value.

Expected HRMS Data for this compound:

| Ion | Calculated Exact Mass |

|---|

This precise mass measurement provides a high degree of confidence in the assigned molecular formula.

LC-MS/MS for Compound Confirmation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for confirming the identity of a synthesized compound. This technique couples the separation power of liquid chromatography with the high sensitivity and structural information provided by tandem mass spectrometry.

Detailed Research Findings:

For this compound, an LC-MS/MS method would be developed to confirm its molecular weight and fragmentation pattern. The compound would first be separated from any impurities or starting materials on a reverse-phase HPLC column (e.g., a C18 column).

Upon entering the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the molecule is expected to accept a proton to form the protonated molecular ion, [M+H]⁺. Given the molecular formula C₁₂H₂₄N₂ and a molecular weight of 196.34 g/mol , the expected mass-to-charge ratio (m/z) for this ion would be approximately 197.2.

This parent ion is then selected in the first quadrupole (Q1), subjected to collision-induced dissociation (CID) with an inert gas (like argon or nitrogen) in the second quadrupole (q2), and the resulting fragment ions are analyzed in the third quadrupole (Q3). This process provides a unique fragmentation fingerprint that confirms the compound's structure. Expected fragmentation would involve cleavage at the C-N bonds of the diazepane ring and the bond connecting the cyclohexyl group.

Table 1: Predicted LC-MS/MS Parameters and Ions for this compound

| Parameter | Expected Value/Condition | Purpose |

| Ionization Mode | Positive Electrospray (ESI+) | Generation of protonated molecular ions. |

| Parent Ion (Q1) | m/z 197.2 | Corresponds to the [M+H]⁺ of the compound. |

| Product Ions (Q3) | Predicted m/z 97.1, 83.1 | Characteristic fragments confirming the structure. |

| Collision Energy | 10-40 eV (Variable) | Optimized to induce characteristic fragmentation. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, the vibrational modes of chemical bonds can be determined.

Detailed Research Findings:

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features: the secondary amine (N-H) of the diazepane ring, the aliphatic C-H bonds of the cyclohexyl and diazepane structures, and the C-N bonds.

The presence of a secondary amine is typically confirmed by a moderate, sharp absorption in the region of 3300-3500 cm⁻¹. Strong, sharp peaks just below 3000 cm⁻¹ are indicative of sp³ C-H stretching from the saturated ring systems. The C-N stretching vibrations are expected to appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹. The absence of peaks in regions characteristic of carbonyls (~1700 cm⁻¹) or aromatic rings (1450-1600 cm⁻¹) would further confirm the saturated, non-oxidized structure of the compound. hit2lead.com

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium, Sharp |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong, Sharp |

| Aliphatic C-H | C-H Bend | 1350 - 1470 | Variable |

| Amine | C-N Stretch | 1000 - 1250 | Medium |

X-ray Crystallography Studies for Solid-State Structure Determination

Detailed Research Findings:

To perform this analysis, a high-quality single crystal of this compound would be grown. The crystal would then be irradiated with X-rays, and the resulting diffraction pattern analyzed.

Table 3: Illustrative Data Obtainable from X-ray Crystallography

| Parameter | Type of Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | e.g., C-C, C-N, N-H, C-H (in Å) |

| Bond Angles | e.g., C-N-C, N-C-C (in °) |

| Torsion Angles | Defines the conformation of the diazepane ring. |

Chromatographic Method Development for Compound Isolation and Purity Assessment

Chromatographic techniques are essential for both the purification of the final compound and the assessment of its purity. The choice of method depends on the scale and required purity level.

Column chromatography is a widely used preparative technique for purifying compounds on a gram to kilogram scale. It operates by separating components of a mixture based on their differential adsorption to a stationary phase.

Detailed Research Findings:

For the purification of this compound, which is a basic amine, standard silica (B1680970) gel would be the stationary phase. Due to the basic nature of the compound, which can lead to strong, irreversible binding (tailing) on acidic silica, the mobile phase would need to be modified. A typical eluent system would consist of a gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). Crucially, a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), would be added to the eluent to prevent peak tailing and improve recovery from the column. bldpharm.com Fractions would be collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Flash chromatography is an evolution of traditional column chromatography that uses moderate pressure to accelerate the separation process, making it faster and often providing better resolution. bldpharm.com

Detailed Research Findings:

A flash chromatography method for this compound would be developed based on initial TLC analysis. The polarity of the eluent system would be optimized to achieve a Retention Factor (Rf) of approximately 0.2-0.4 for the target compound. Pre-packed silica gel cartridges are commonly used. The crude product would be loaded onto the column and eluted using a solvent gradient, for example, transitioning from 100% dichloromethane (B109758) to a mixture of dichloromethane/methanol with a constant percentage of triethylamine (e.g., 0.5%). This automated approach allows for rapid and efficient purification, yielding the compound in high purity suitable for further analysis.

Table 4: Hypothetical Chromatographic Purification Scheme

| Parameter | Column Chromatography | Flash Chromatography |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Pre-packed Silica Gel Cartridge |

| Mobile Phase System | Dichloromethane/Methanol + 0.5% Triethylamine | Dichloromethane/Methanol + 0.5% Triethylamine |

| Elution Mode | Gradient (e.g., 0-10% Methanol) | Linear Gradient (e.g., 0-15% Methanol over 20 min) |

| Monitoring | TLC with UV visualization and/or staining | In-line UV detector and fraction collector |

Theoretical and Computational Studies of 1 Cyclohexylmethyl 1,4 Diazepane

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulations are fundamental to understanding the three-dimensional structure and dynamic behavior of flexible molecules like 1-(Cyclohexylmethyl)-1,4-diazepane. These methods are crucial for elucidating the conformational landscape and the interactions of the molecule within a chemical system.

The 1,4-diazepane ring is a seven-membered heterocycle that, due to its size and flexibility, can adopt a variety of non-planar conformations. Unlike the well-defined chair conformation of cyclohexane (B81311), seven-membered rings typically exist as a dynamic equilibrium of several low-energy forms, including chair, boat, and twist-boat conformations.

Computational conformational analysis is employed to identify the stable conformers of this compound and to determine their relative energies. Methodologies for this analysis include:

Systematic or Stochastic Searches: Algorithms systematically or randomly alter torsional angles within the molecule to generate a wide range of possible three-dimensional structures.

Energy Minimization: Each generated structure is then subjected to energy minimization using force fields (e.g., MMFF, UFF) or quantum mechanics methods to find the nearest local energy minimum.

Studies on analogous N,N-disubstituted-1,4-diazepanes have shown that the twist-boat conformation is often the most stable. nih.gov For this compound, the large cyclohexylmethyl substituent on one of the nitrogen atoms would significantly influence the conformational equilibrium. The substituent can exist in either an axial or equatorial position relative to the diazepane ring, leading to different steric interactions and, consequently, different energy levels for each conformation. The interplay between the ring's intrinsic conformational preferences and the steric bulk of the substituent is a key focus of these studies.

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates the kind of data generated from conformational analysis studies. The values are hypothetical and based on general principles for substituted diazepanes.

| Conformation | Substituent Position | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

|---|---|---|---|

| Twist-Boat | Equatorial | 0.00 | ~75% |

| Chair | Equatorial | 1.50 | ~15% |

| Twist-Boat | Axial | 2.50 | ~7% |

| Boat | Equatorial | 3.50 | ~2% |

| Chair | Axial | 5.00 | <1% |

Molecular Dynamics (MD) simulations provide a way to observe the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how this compound behaves over time in different environments, such as in a solvent or interacting with other molecules.

In a typical MD simulation, the molecule would be placed in a simulation box, often filled with a chosen solvent like water or a non-polar solvent. The simulation would track the trajectory of all atoms over a period ranging from nanoseconds to microseconds. Key insights from MD simulations include:

Conformational Transitions: Observing the transitions between different stable conformations of the diazepane ring and the rotation of the cyclohexylmethyl group.

Solvation Effects: Understanding how solvent molecules arrange around the solute and how this affects its conformation and dynamics.

Intermolecular Interactions: If other molecules are present, MD can simulate binding processes and calculate interaction energies, which is crucial for understanding its behavior in a biological or chemical context.

Force fields used in these simulations are parameterized to reproduce experimental data, and specialized tools exist to generate the necessary parameters (topologies) for novel molecules like this compound. uq.edu.au

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure of molecules with high accuracy. ijpcbs.comnih.gov For this compound, these calculations can determine a wide range of properties that are governed by the distribution of electrons.

Key electronic properties analyzed include:

Molecular Orbitals: Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface reveals the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). The nitrogen atoms of the diazepane ring are expected to be nucleophilic sites.

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom, which helps in understanding intramolecular charge distribution and polar interactions.

Table 2: Representative Data from DFT Calculations on a 1,4-Diazepane Analog This table presents typical data obtained from DFT (B3LYP/6-31G) calculations, which would be applicable to the study of this compound.*

| Calculated Property | Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (e.g., lone pairs on Nitrogen) |

| LUMO Energy | +1.2 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability |

| Dipole Moment | 1.8 Debye | Indicates moderate overall polarity |

Computational Prediction of Reaction Pathways and Energetics

Computational chemistry is a powerful tool for mapping out potential reaction pathways and calculating the associated energy changes. nih.gov For this compound, this could involve studying its synthesis, degradation, or its reactions with other chemical species.

Using quantum chemical methods, researchers can:

Locate Transition States: Identify the high-energy transition state structures that connect reactants to products.

Calculate Activation Energies: Determine the energy barrier (activation energy) for a reaction, which is crucial for predicting reaction rates.

For example, the N-alkylation of the second nitrogen atom in the diazepane ring could be modeled to understand the reaction mechanism and predict the most favorable conditions.

Structure-Reactivity Relationship Studies through Computational Methods

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its properties, computational methods can establish clear structure-reactivity relationships. This approach is analogous to experimental structure-activity relationship (SAR) studies but can be performed much more rapidly and at a lower cost. chemisgroup.usresearchgate.net

For instance, a computational study might involve:

Modifying the Substituent: Replacing the cyclohexylmethyl group with other alkyl or aryl groups to see how this affects the molecule's conformational preferences, electronic properties, and predicted reactivity.

Ring Substitution: Adding substituents at various positions on the diazepane ring itself.

Quantitative Structure-Reactivity Relationship (QSRR): Developing mathematical models that correlate calculated structural or electronic descriptors (e.g., steric parameters, atomic charges, HOMO/LUMO energies) with a predicted reactivity parameter.

Role of 1 Cyclohexylmethyl 1,4 Diazepane As a Versatile Chemical Building Block

Applications in the Synthesis of Complex Organic Molecules

The 1,4-diazepane core is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The incorporation of a cyclohexylmethyl group onto this scaffold in 1-(Cyclohexylmethyl)-1,4-diazepane provides a lipophilic handle that can influence the compound's solubility, membrane permeability, and binding interactions with target proteins. This makes it an attractive starting point for the synthesis of more elaborate and biologically active molecules.

The reactivity of the two nitrogen atoms in the diazepane ring allows for a variety of chemical transformations. The secondary amine is available for reactions such as acylation, alkylation, arylation, and reductive amination, enabling the attachment of diverse functional groups and the extension of the molecular framework. For instance, a derivative, [1-(cyclohexyl-methyl)-1,4-diazepan-6-yl]methanol, can be synthesized through sequential alkylation and reduction steps, demonstrating how the core structure can be readily modified. smolecule.com

A practical application of this scaffold is seen in the synthesis of complex heterocyclic systems. For example, in the preparation of certain 2-amino-substituted 1,3-benzothiazine-4-ones, a secondary amine is reacted to form the final product. This compound can serve as this secondary amine, thereby becoming integrated into a larger, more complex molecular architecture with potential therapeutic applications.

Function as an Intermediate in Multi-Step Synthetic Sequences

In multi-step synthetic sequences, this compound functions as a key intermediate that introduces the diazepane motif early in a synthetic route. Its commercial availability as a building block facilitates its use without the need for its own multi-step preparation. cymitquimica.comaccelachem.comscisupplies.eu The presence of two distinct nitrogen atoms—one tertiary and one secondary—allows for selective functionalization. The secondary amine can be protected, allowing for modification at other positions, followed by deprotection and further reaction at the newly available site.

The synthesis of substituted 1,4-diazepine derivatives often involves the cyclization of appropriate precursors. nih.gov Once the this compound scaffold is in place, it can undergo a variety of subsequent reactions. These can include oxidation of the nitrogen atoms to form N-oxides or reduction of other parts of the molecule. Nucleophilic substitution reactions at the nitrogen atoms are also common, where reagents like alkyl halides can be used to introduce additional substituents.

A representative synthetic pathway could involve the initial reaction of the secondary amine of this compound with an electrophilic partner. The resulting product can then undergo further transformations, such as intramolecular cyclizations or coupling reactions, to build up molecular complexity. The cyclohexylmethyl group, being relatively robust, typically remains intact throughout these synthetic manipulations, ultimately forming part of the final complex molecule.

| Reaction Type | Reagents and Conditions | Potential Products |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., Toluene) | N,N'-disubstituted 1,4-diazepane derivatives |

| N-Acylation | Acyl chloride or anhydride, Base, Solvent | N-acylated 1,4-diazepane derivatives |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)3) | Further N-alkylated 1,4-diazepane derivatives |

| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Ligand, Base | N-arylated 1,4-diazepane derivatives |

Utilization in the Construction of Diverse Chemical Libraries

The creation of chemical libraries containing a multitude of structurally related compounds is a cornerstone of modern drug discovery. These libraries are screened against biological targets to identify new lead compounds. The 1,4-diazepane scaffold is an excellent starting point for library synthesis due to its conformational flexibility and the ease with which it can be functionalized at multiple points.

This compound serves as an ideal scaffold for combinatorial chemistry. The secondary amine provides a convenient attachment point for a wide array of building blocks. By reacting the core scaffold with a diverse set of carboxylic acids (to form amides), sulfonyl chlorides (to form sulfonamides), or aldehydes/ketones (via reductive amination), a large library of compounds can be rapidly synthesized.

Future Directions in Research on 1 Cyclohexylmethyl 1,4 Diazepane Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of 1-(cyclohexylmethyl)-1,4-diazepane is not extensively documented, presenting an opportunity for the development of innovative and efficient synthetic methodologies. Current approaches to N-substituted 1,4-diazepanes, also known as homopiperazines, typically involve the alkylation of the parent 1,4-diazepane ring or the cyclization of appropriate acyclic precursors.

Future research could focus on optimizing these existing strategies or developing entirely new routes. For instance, reductive amination of 1,4-diazepane with cyclohexanecarboxaldehyde (B41370) would be a direct and high-yielding approach. nih.gov Exploration of various reducing agents and reaction conditions could enhance the efficiency and purity of this transformation.

Another promising avenue is the development of one-pot syntheses. These could involve the reaction of ethylenediamine (B42938) with a suitable C3 synthon and cyclohexylmethylamine, potentially catalyzed by heteropolyacids to improve yields and shorten reaction times. nih.gov Furthermore, novel cyclization strategies starting from N-propargylamines could offer atom-economical routes to the diazepane core, which could then be functionalized with the cyclohexylmethyl group. rsc.org

| Synthetic Approach | Description | Potential Advantages |

| Reductive Amination | Reaction of 1,4-diazepane with cyclohexanecarboxaldehyde in the presence of a reducing agent. | Direct, often high-yielding, and utilizes readily available starting materials. |

| One-Pot Cyclization | Condensation of ethylenediamine, a C3 synthon, and cyclohexylmethylamine. | Increased efficiency by reducing the number of separate reaction and purification steps. |

| N-Propargylamine Cyclization | Utilization of N-propargylamine precursors to construct the 1,4-diazepane ring. | High atom economy and access to diverse derivatives. |

| Flow Chemistry Synthesis | Adaptation of known batch reactions, such as the Schmidt rearrangement of suitable precursors, to continuous-flow systems. acs.org | Improved safety, scalability, and control over reaction parameters. acs.org |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The reactivity of the this compound molecule is a fertile ground for investigation. The presence of two secondary amine groups within the flexible seven-membered ring suggests a rich and varied chemical behavior. The diazepine (B8756704) ring is known for its conformational flexibility, which can influence its reactivity. chemisgroup.us

Future studies should aim to systematically explore the reactivity of both the N-H protons and the diazepane ring itself. This could include:

Selective N-functionalization: Developing methods for the selective functionalization of the second nitrogen atom to create dissymmetrically substituted 1,4-diazepanes.

Ring-opening reactions: Investigating the conditions under which the diazepine ring can be selectively opened, providing access to novel acyclic diamine structures. nih.gov The ring strain in the seven-membered ring might make it susceptible to certain ring-opening transformations under specific catalytic conditions. nih.gov

Oxidation and Reduction: Studying the oxidation of the nitrogen atoms to form N-oxides and the reduction of any incorporated functional groups.

Metal-catalyzed cross-coupling reactions: Employing the amine functionalities in cross-coupling reactions to introduce new carbon-nitrogen bonds and build more complex molecular architectures.

Advanced Computational Insights into Diazepane Chemistry

Computational chemistry offers a powerful toolkit to complement experimental studies and provide a deeper understanding of the structure, properties, and reactivity of this compound. Molecular modeling, density functional theory (DFT) calculations, and molecular dynamics (MD) simulations can provide valuable insights. nih.gov

Future computational research should focus on:

Conformational Analysis: A detailed investigation of the conformational landscape of the 1,4-diazepane ring in this specific derivative. Studies on related N,N'-disubstituted-1,4-diazepanes have revealed unexpected low-energy conformations, such as twist-boat forms, which can have significant implications for reactivity and biological activity. nih.gov

Reaction Mechanisms: Elucidating the mechanisms of potential synthetic reactions and chemical transformations to guide experimental design and optimize reaction conditions. ijpcbs.com

Spectroscopic Correlations: Predicting spectroscopic data (e.g., NMR and IR) and correlating it with experimental findings to confirm molecular structures and understand electronic properties.

Prediction of Physicochemical Properties: Calculating properties such as pKa, lipophilicity, and solubility to inform potential applications.

| Computational Method | Research Focus | Potential Insights |

| Density Functional Theory (DFT) | Conformational analysis, reaction mechanisms, spectroscopic properties. | Identification of stable conformers, transition state energies, and prediction of NMR/IR spectra. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior in different environments (e.g., solvents). | Understanding the flexibility of the diazepine ring and its interactions with surrounding molecules. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | If biological data becomes available, predicting the activity of related derivatives. | Guiding the design of new compounds with improved properties. chemisgroup.us |

Potential Non-Biomedical Applications in Materials Science or Catalysis

While diazepane derivatives have been predominantly explored in a medicinal context, their unique structural and electronic properties suggest potential for non-biomedical applications. The presence of two nitrogen atoms makes this compound a potential bidentate ligand for the coordination of metal ions.

Future research could explore its use in:

Catalysis: As a ligand for transition metal catalysts in various organic transformations. The flexibility of the diazepine ring could allow for the formation of catalytically active metal complexes with unique steric and electronic environments. The synthesis of related diazepine derivatives has been achieved using heteropolyacid catalysts, highlighting the interaction of this ring system with catalytic species. nih.gov

Materials Science: As a building block for the synthesis of novel polymers or coordination polymers. The ability to functionalize both nitrogen atoms could lead to the creation of extended network structures with interesting material properties.

Corrosion Inhibition: Amines are known to be effective corrosion inhibitors. The potential of this compound and its derivatives to form protective films on metal surfaces could be investigated.

The exploration of these future research directions will undoubtedly expand our understanding of the fundamental chemistry of this compound and pave the way for its potential application in diverse scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(cyclohexylmethyl)-1,4-diazepane derivatives, and how do reaction conditions influence yield?

- Methodology :

- Nucleophilic substitution : Cyclohexylmethyl halides react with 1,4-diazepane in polar aprotic solvents (e.g., DMF) using catalysts like KCO or KI. For example, 1-((4-chlorophenyl)(phenyl)methyl)-1,4-diazepane was synthesized via this method, yielding an oily product after column chromatography (CHCl/MeOH 95:5) .

- Buchwald-Hartwig coupling : Aryl halides (e.g., bromobenzene derivatives) react with 1,4-diazepane under palladium catalysis. Yields vary with substituent steric/electronic effects (e.g., 61% for CF-substituted derivatives vs. 38% for dichlorophenyl analogs) .

- Data Contradictions : Lower yields for electron-deficient aryl halides (e.g., 38% for 1-(2,4-dichlorophenyl)-1,4-diazepane) suggest competing side reactions, necessitating optimization of base/catalyst ratios .

Q. How can NMR spectroscopy resolve conformational flexibility in 1,4-diazepane derivatives?

- Methodology :

- 1H NMR : Distinct splitting patterns (e.g., δ 3.46–3.12 ppm for diazepane protons in 1-(2-(trifluoromethyl)phenyl)-1,4-diazepane) reveal restricted rotation due to cyclohexylmethyl substituents. Multiplicity analysis (e.g., quintets at δ 2.21–2.15 ppm) indicates chair-to-boat transitions in the seven-membered ring .

- NOESY : Detects spatial proximity between cyclohexylmethyl protons and diazepane ring protons, confirming preferred conformers in solution .

Advanced Research Questions

Q. What strategies improve the pharmacological selectivity of this compound analogs for CNS targets?

- Methodology :

- Structural modifications : Introduce substituents (e.g., trifluoromethyl, chloro) to aryl groups to enhance blood-brain barrier permeability. For example, 1-(3-(trifluoromethyl)phenyl)-1,4-diazepane showed higher D3 receptor affinity (IC < 100 nM) due to lipophilic interactions .

- Conformational analysis : X-ray crystallography (e.g., boat conformation in fused pentacyclic diazepane derivatives) guides design of rigid analogs to reduce off-target effects .

Q. How do computational models predict the impact of cyclohexylmethyl substitution on binding thermodynamics?

- Methodology :

- Molecular docking : Simulate interactions between this compound and receptor binding pockets (e.g., D3 dopamine receptors). Compare binding energies of derivatives with varying substituents (e.g., CF vs. CN) .

- MD simulations : Track conformational stability of the diazepane ring in aqueous vs. lipid bilayer environments to optimize pharmacokinetic profiles .

Analytical and Structural Challenges

Q. What chromatographic techniques are optimal for purifying this compound derivatives?

- Methodology :

- Normal-phase chromatography : Use gradients of MeOH in ethyl acetate (e.g., 20% MeOH) for polar derivatives (e.g., 1-(3-cyanophenyl)-1,4-diazepane), achieving >95% purity .

- HPLC-MS : Monitor reaction progress and detect trace impurities (e.g., unreacted cyclohexylmethyl halides) using [M+H]+ ion peaks (e.g., m/z 246.10 for trifluoromethyl derivatives) .

Q. How does crystal packing influence the stability of diazepane derivatives?

- Methodology :

- Single-crystal XRD : Analyze intermolecular interactions (e.g., C–H⋯O hydrogen bonds in fused pentacyclic systems) to assess shelf-life stability. For example, zigzag chain propagation in crystal lattices correlates with reduced hygroscopicity .

- DSC/TGA : Measure melting points (e.g., 172–173°C for HCl salts of antiparkinsonian analogs) to predict formulation compatibility .

Biological Evaluation

Q. What in vitro assays are suitable for assessing the neuroprotective activity of this compound analogs?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.